

PCS1055: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **PCS1055**, a selective antagonist of the muscarinic M4 acetylcholine receptor.

Chemical Structure and Identifiers

PCS1055 is a synthetic organic compound. Its structure is defined by the following identifiers:

Identifier Type	Value
Canonical SMILES	c1ccc(cc1)CN1CCC(CC1)CCNc1nnc2c(c1)CCC c1c2cccc1
InChI	InChl=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17- 14-21(15-18-31)13-16-28-26-19-24-11-6-10-23- 9-4-5-12-25(23)27(24)30-29-26/h1-5,7- 9,12,19,21H,6,10-11,13-18,20H2,(H,28,29)
InChlKey	ATHZIFFSGSWIAU-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **PCS1055** is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.



Property	Value	Reference
Molecular Formula	C27H32N4	
Molecular Weight	412.57 g/mol	
Appearance	Solid, White to off-white	
Solubility	DMSO: 100 mg/mL (242.38 mM) (ultrasonication may be required)	
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	6	[1]
Topological Polar Surface Area	41.05 Ų	[1]
XLogP	5.68	[1]

Pharmacological Profile

PCS1055 is characterized as a potent and selective competitive antagonist of the muscarinic M4 receptor.[2] It also exhibits inhibitory activity against acetylcholinesterase (AChE).[3]

Muscarinic M4 Receptor Antagonism

PCS1055 demonstrates high affinity for the muscarinic M4 receptor, as evidenced by its binding and functional assay parameters.



Parameter	Value	Target	Assay Type	Reference
IC50	18.1 nM	Muscarinic M4 Receptor	Functional Antagonism	[3]
Kd	5.72 nM	Muscarinic M4 Receptor	Radioligand Binding	[3]
Ki	6.5 nM	Muscarinic M4 Receptor	[3H]-NMS Binding	[3]
Kb	5.72 nM	Muscarinic M4 Receptor	Schild Analysis	[4]

Selectivity Profile

Functional studies using GTP-γ-[(35)S] binding assays have demonstrated the selectivity of **PCS1055** for the M4 receptor over other muscarinic subtypes.[4]

Receptor Subtype	Fold Selectivity vs. M4	Reference
M1	255-fold	[4]
M2	69.1-fold	[4]
M3	342-fold	[4]
M5	>1000-fold	[4]

Acetylcholinesterase Inhibition

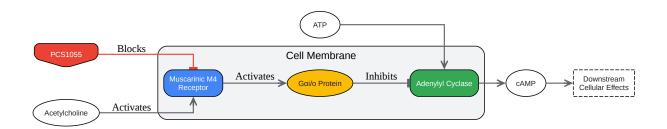
PCS1055 also functions as an inhibitor of acetylcholinesterase.

Enzyme Source	IC50 Value	Reference
Electric Eel	22 nM	[3]
Human AChE	120 nM	[3]



Signaling Pathway

As an antagonist of the muscarinic M4 receptor, **PCS1055** blocks the canonical Gαi/o-coupled signaling pathway. The M4 receptor is a metabotropic receptor that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By blocking this interaction, **PCS1055** prevents the downstream effects of M4 receptor activation.



Click to download full resolution via product page

PCS1055 blocks the M4 receptor signaling pathway.

Experimental Protocols

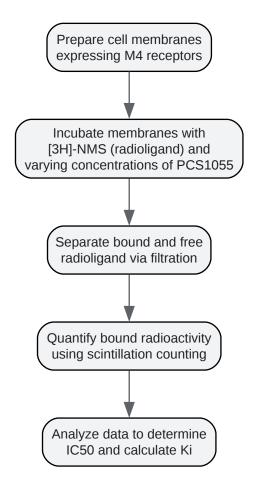
The following sections detail the generalized methodologies for the key in vitro assays used to characterize **PCS1055**.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of **PCS1055** for the muscarinic M4 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:





Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

Methodology:

- Membrane Preparation: Cell membranes expressing the human muscarinic M4 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.
- Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of unlabeled PCS1055.
- Equilibrium: The incubation is carried out at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).



- Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which
 traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer
 to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of PCS1055. The Ki value is then calculated using the Cheng-Prusoff equation.

GTP-y-[(35)S] Binding Assay

This functional assay measures the ability of **PCS1055** to antagonize agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS.

Methodology:

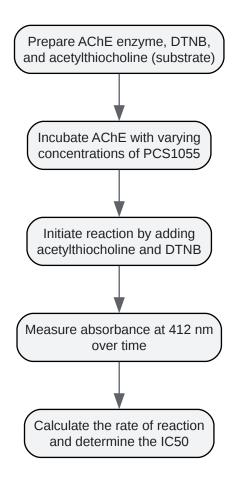
- Membrane Preparation: As with the radioligand binding assay, membranes from cells expressing the M4 receptor are prepared.
- Incubation: The membranes are incubated in a buffer containing GDP, an agonist (e.g., oxotremorine-M), varying concentrations of PCS1055, and [35S]GTPyS.
- Reaction: Agonist activation of the M4 receptor stimulates the exchange of GDP for [35S]GTPyS on the Gα subunit. The presence of **PCS1055** will inhibit this process.
- Termination and Separation: The reaction is stopped, and the bound [35S]GTPyS is separated from the free form by filtration.
- Quantification: The amount of [35S]GTPyS bound to the G-proteins on the filter is determined by scintillation counting.
- Data Analysis: The data are analyzed to determine the IC50 of PCS1055 for the inhibition of agonist-stimulated [35S]GTPyS binding.

Acetylcholinesterase Inhibition Assay



This assay determines the inhibitory potency (IC50) of **PCS1055** against acetylcholinesterase using the Ellman method.

Workflow:



Click to download full resolution via product page

Workflow for an acetylcholinesterase inhibition assay.

Methodology:

- Reagent Preparation: Solutions of acetylcholinesterase (from electric eel or human recombinant), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Incubation: The AChE enzyme is pre-incubated with various concentrations of PCS1055 in a 96-well plate.



- Reaction Initiation: The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine.
- Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
- Data Acquisition: The absorbance is read kinetically over a period of time.
- Data Analysis: The rate of the reaction is calculated for each concentration of PCS1055. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PCS1055 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [PCS1055: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822318#pcs1055-chemical-structure-and-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com